3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid is an aromatic amino acid with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid involves multiple steps. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form azlactone, followed by hydrolysis and reduction using Raney alloy in an alkaline medium . The protective groups are then removed with hydrobromic acid and treated with aqueous ammonia to yield the final product . This method achieves an overall yield of 59%, which is higher than previously reported syntheses .
Chemical Reactions Analysis
3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Raney alloy for reduction and hydrobromic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield different amino acid derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active molecules . In biology and medicine, it serves as a biochemical precursor of dopamine, an important neurotransmitter .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid involves its conversion to dopamine, which acts on dopamine receptors in the brain . This conversion is catalyzed by the enzyme tyrosine hydroxylase, which hydroxylates the compound to form L-DOPA, a direct precursor of dopamine . Dopamine then exerts its effects by binding to and activating dopamine receptors, leading to various physiological responses .
Comparison with Similar Compounds
3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid is similar to other aromatic amino acids such as 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA) and 3,5-Dihydroxyphenylpropanoic acid . its unique structure, with hydroxyl groups at the 2 and 5 positions, distinguishes it from these compounds.
Properties
CAS No. |
682804-17-7 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-amino-3-(2,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-3-5(11)1-2-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |
InChI Key |
PFOZQXQJMPCGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.